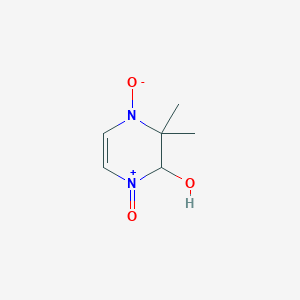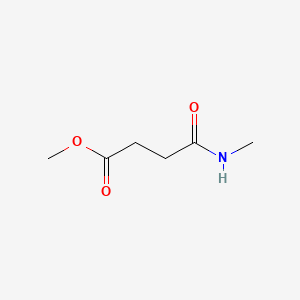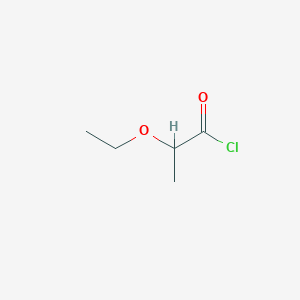
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide is a chemical compound belonging to the class of nitrogen-containing heterocycles. This compound features a pyrazine ring substituted with two methyl groups and two oxygen atoms, making it a unique and versatile molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the oxidation of 3,3-dimethyl-2,3-dihydropyrazin-2-one using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity this compound, suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can participate in substitution reactions under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It has potential therapeutic applications in the development of new drugs.
Industry: It is used in the production of organic materials and natural products.
Mecanismo De Acción
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide is compared with other similar compounds, such as pyrrolopyrazine derivatives, which also exhibit biological activities. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.
Comparación Con Compuestos Similares
Pyrrolopyrazine derivatives
Other substituted pyrazines
Related heterocyclic compounds
This comprehensive overview highlights the significance of 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
88571-67-9 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-oxido-1-oxo-2H-pyrazin-1-ium-2-ol |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)5(9)7(10)3-4-8(6)11/h3-5,9H,1-2H3 |
Clave InChI |
NWZUERGZAMDMBB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C([N+](=O)C=CN1[O-])O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)


![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)







